

A Technical Guide to Density of States Calculations for Chromium Arsenide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium arsenide

Cat. No.: B1143705

[Get Quote](#)

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for determining the density of states (DOS) of **chromium arsenide** (CrAs).

Chromium arsenide is a material of significant research interest due to its complex magnetic properties and pressure-induced superconductivity. Understanding its electronic structure is crucial for elucidating the mechanisms behind these phenomena. This document details the crystal and magnetic structure of CrAs, outlines the protocols for performing ab initio calculations using Density Functional Theory (DFT), and presents a summary of key quantitative results from the literature. Additionally, a generalized experimental protocol for Angle-Resolved Photoemission Spectroscopy (ARPES) is proposed for the experimental validation of theoretical predictions. This guide is intended for researchers and scientists in the fields of condensed matter physics, materials science, and computational chemistry.

Introduction

Chromium arsenide (CrAs) is a transition metal pnictide that exhibits a fascinating interplay of structural, magnetic, and electronic properties. At ambient pressure, it undergoes a magnetic phase transition to a helimagnetic state and, under the application of pressure, it becomes a superconductor. The emergence of superconductivity in proximity to a magnetic phase has spurred considerable research into the electronic structure of CrAs. The density of states, which describes the number of available electronic states at each energy level, is a

fundamental property that provides deep insights into the material's conductivity, magnetic moment, and potential for superconductivity.

This guide serves as a technical resource for researchers aiming to perform or interpret DOS calculations for CrAs. It consolidates information on the material's fundamental properties and provides a detailed walkthrough of the computational and experimental techniques involved.

Crystal and Magnetic Structure of Chromium Arsenide

Chromium arsenide crystallizes in an orthorhombic MnP-type structure at its ground state, belonging to the space group Pnma. This structure is a distorted variant of the hexagonal NiAs-type structure.^[1] The ground state of CrAs is antiferromagnetic.^[2]

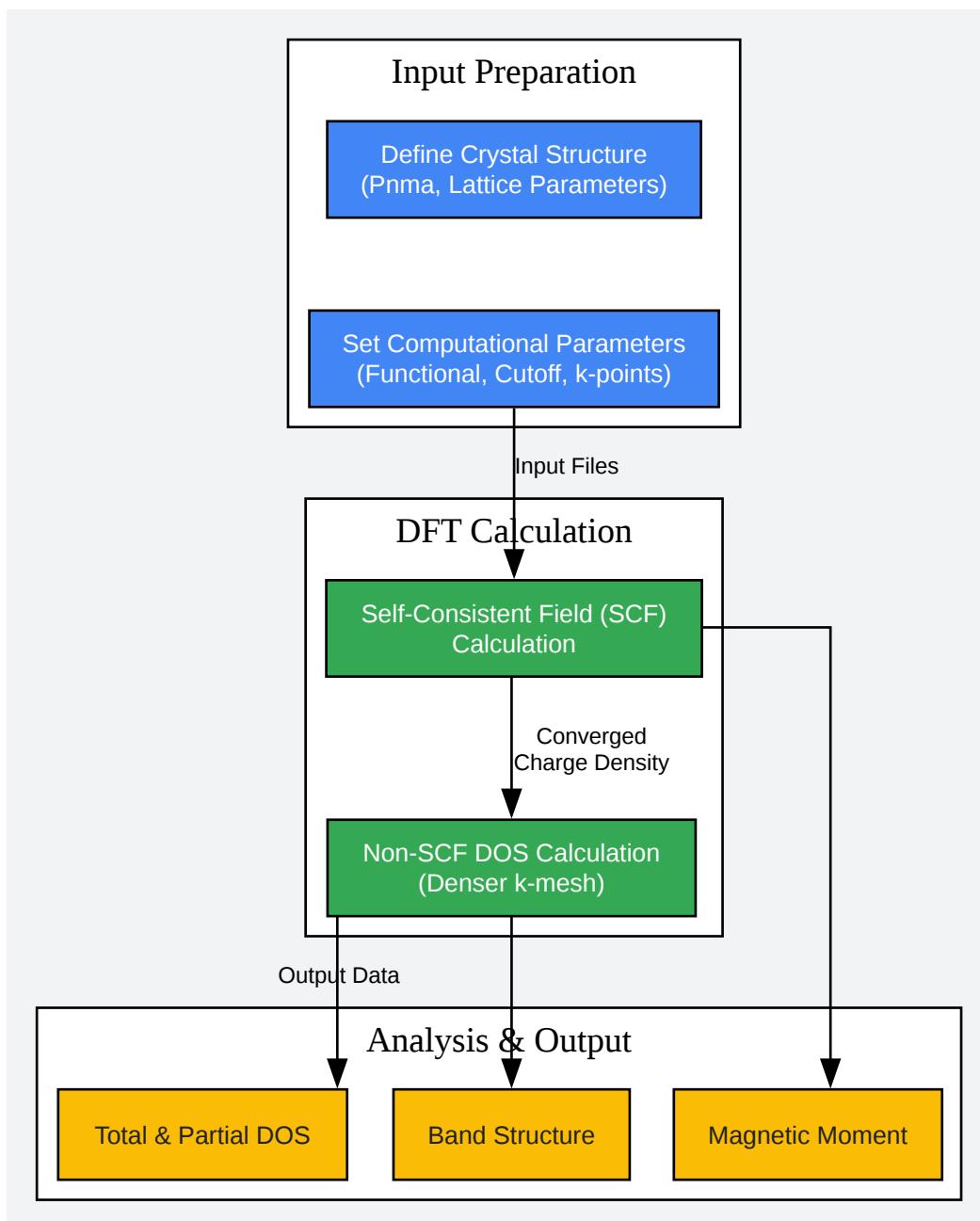
Table 1: Crystal Structure Properties of **Chromium Arsenide**

Property	Value
Crystal System	Orthorhombic
Space Group	Pnma (No. 62)
Structure Type	MnP

Computational Methodology: Density Functional Theory

Ab initio calculations based on Density Functional Theory (DFT) are the primary theoretical tool for investigating the electronic structure of CrAs.^{[1][2]} These calculations can predict the DOS, band structure, and magnetic properties of the material.

Detailed Computational Protocol


The following protocol outlines the typical steps and parameters for a DFT-based calculation of the density of states for CrAs.

- Software Selection: A plane-wave DFT code such as VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, or ABINIT is commonly used.
- Crystal Structure Definition: The orthorhombic MnP-type crystal structure of CrAs is used as the input. The lattice parameters and atomic positions should be taken from experimental data or relaxed to their ground state configuration by minimizing the total energy of the system.
- Pseudopotentials: Ultrasoft pseudopotentials or Projector Augmented-Wave (PAW) potentials are employed to describe the interaction between the core and valence electrons.
- Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Local Spin Density Approximation (LSDA) and the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization are common choices.^{[1][2]} For a more accurate description of the correlated d-electrons of chromium, a DFT+U approach can be utilized, where a Hubbard U term is added to the Hamiltonian. The value of U is a parameter that needs to be carefully chosen, often based on empirical data or more advanced theoretical calculations.
- Plane-Wave Basis Set Cutoff: A cutoff energy for the plane-wave basis set must be chosen to ensure convergence of the total energy. A typical value for CrAs would be in the range of 400-500 eV.
- k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. A sufficiently dense grid is necessary for accurate DOS calculations. For CrAs, a k-point mesh of at least 8x8x8 is recommended for the self-consistent field calculation, and a denser mesh for the subsequent DOS calculation.^[2]
- Self-Consistent Field (SCF) Calculation: A self-consistent field calculation is performed to determine the ground-state charge density and total energy of the system. The convergence criterion for the total energy is typically set to a small value, such as 10-6 eV.^[2]
- Density of States Calculation: Following the SCF calculation, a non-self-consistent calculation is performed on a denser k-point grid to obtain a high-resolution density of states. The total DOS and the partial DOS (PDOS), which resolves the contributions from different atomic orbitals (e.g., Cr-3d, As-4p), are then calculated.

- Magnetic Configuration: To investigate the magnetic properties, spin-polarized calculations are performed. Different initial magnetic orderings (ferromagnetic, antiferromagnetic) can be set up to determine the magnetic ground state.

Computational Workflow

The following diagram illustrates the logical workflow for a typical DFT-based DOS calculation of **chromium arsenide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Density of States Calculations for Chromium Arsenide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143705#density-of-states-calculations-for-chromium-arsenide\]](https://www.benchchem.com/product/b1143705#density-of-states-calculations-for-chromium-arsenide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com